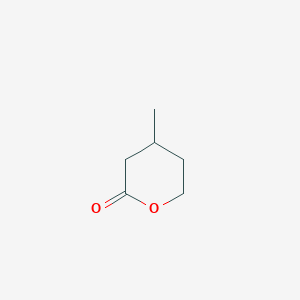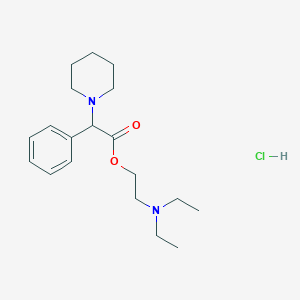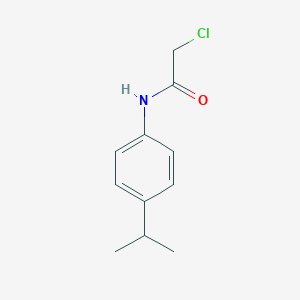
2-Chloro-N-(4-isopropylphenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(4-isopropylphenyl)acetamide (also known as 2-Chloro-N-isopropylacetanilide or 2-CIPA) is an organic compound that belongs to the class of amides. It is a colorless, crystalline solid with a melting point of 115-116°C. The chemical formula for 2-CIPA is C10H13ClNO. The molecule has two chiral centers and exists as a racemic mixture of the two enantiomers. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Structural Analysis : A study by Saravanan et al. (2016) investigated the structural properties of a related acetamide compound. They found that the chlorophenyl ring is oriented at a specific angle to the thiazole ring, with molecules linked via intermolecular interactions forming zigzag chains in the crystal structure (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Potential Pesticide Applications : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of a related phenoxyacetamide compound, highlighting their potential as pesticides. They provided detailed diffraction data, which is crucial for understanding these compounds' applications (Olszewska, Tarasiuk, & Pikus, 2011).
Antibacterial Agents : Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria. Their study also involved QSAR (Quantitative Structure-Activity Relationship) analyses to understand the relationship between the compounds' structures and their antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).
Crystallography and Optical Properties : A 2021 study by Jansukra et al. focused on the synthesis, crystallography, and optical properties of a similar 2-Chloro-N acetamide compound. They found specific intramolecular hydrogen bonding and intermolecular interactions influencing the crystal packing and optical properties (Jansukra et al., 2021).
Herbicide Inhibition Study : Weisshaar and Böger (1989) explored the chloroacetamides' inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus, providing insights into the bioactivity of compounds like 2-Chloro-N-(4-isopropylphenyl)acetamide in agricultural contexts (Weisshaar & Böger, 1989).
Nonlinear Optical Properties : Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamides, including a 2-Chloro-N derivative, to understand their potential in photonic devices such as optical switches and modulators (Castro et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPOAZHKOZEYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345803 | |
| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1527-61-3 | |
| Record name | 2-Chloro-N-(4-isopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




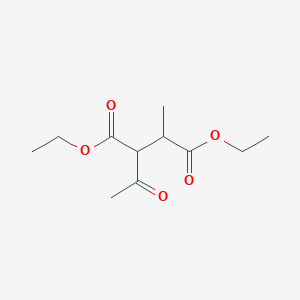



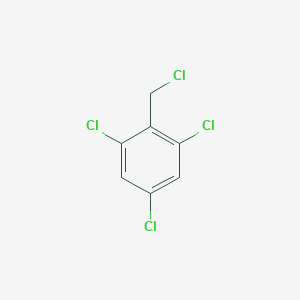

![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
